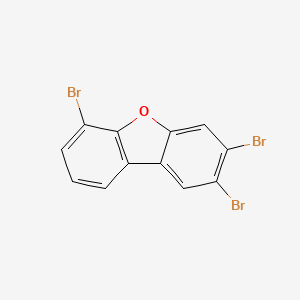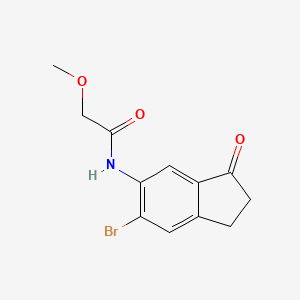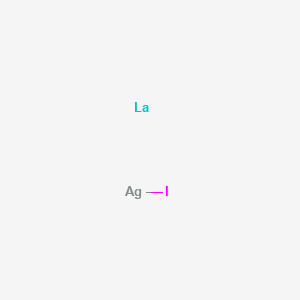
Iodosilver--lanthanum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodosilver–lanthanum (1/1) is a compound that combines the elements iodine, silver, and lanthanum. Lanthanum is a rare earth element known for its unique electronic, optical, and magnetic properties . Silver is well-known for its antimicrobial properties and is widely used in various medical and industrial applications . The combination of these elements results in a compound with potentially interesting and useful properties.
Preparation Methods
The preparation of iodosilver–lanthanum (1/1) can be achieved through various synthetic routes. One common method involves the reaction of lanthanum metal with iodine to form lanthanum (III) iodide . This can be followed by the reaction of lanthanum (III) iodide with silver nitrate to form iodosilver–lanthanum (1/1). The reaction conditions typically involve heating the reactants in a controlled environment to ensure complete reaction and formation of the desired compound.
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction routes but with optimized conditions for higher yield and purity. Techniques such as solid-state synthesis, sol-gel methods, and hydrothermal synthesis are commonly employed in industrial settings .
Chemical Reactions Analysis
Iodosilver–lanthanum (1/1) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, lanthanum can react with oxygen to form lanthanum (III) oxide, and with halogens to form lanthanum (III) halides . Silver in the compound can participate in redox reactions, forming silver oxide or silver halides depending on the reaction conditions .
Common reagents used in these reactions include oxygen, halogens (such as chlorine and bromine), and acids (such as hydrochloric acid and sulfuric acid). The major products formed from these reactions include lanthanum oxides, lanthanum halides, silver oxides, and silver halides .
Scientific Research Applications
In chemistry, it can be used as a catalyst in various reactions due to the unique properties of lanthanum and silver . In biology and medicine, the antimicrobial properties of silver make this compound useful in developing new antimicrobial agents and coatings for medical devices . Additionally, the optical and magnetic properties of lanthanum can be exploited in developing new materials for optical sensors and magnetic devices .
Mechanism of Action
The mechanism of action of iodosilver–lanthanum (1/1) involves the interaction of its constituent elements with various molecular targets. Lanthanum can bind to phosphate groups in biological molecules, affecting their function and stability . Silver ions can disrupt microbial cell membranes and interfere with their metabolic processes, leading to cell death . The combination of these effects results in a compound with potent antimicrobial and catalytic properties.
Comparison with Similar Compounds
Iodosilver–lanthanum (1/1) can be compared with other similar compounds such as lanthanum (III) iodide and silver iodide. Lanthanum (III) iodide is primarily used for its optical and magnetic properties, while silver iodide is known for its antimicrobial properties . The combination of lanthanum and silver in iodosilver–lanthanum (1/1) results in a compound that possesses both sets of properties, making it unique and potentially more versatile in its applications.
Similar compounds include lanthanum (III) chloride, lanthanum (III) bromide, and silver chloride, each with its own set of properties and applications .
Properties
CAS No. |
497858-49-8 |
|---|---|
Molecular Formula |
AgILa |
Molecular Weight |
373.678 g/mol |
IUPAC Name |
iodosilver;lanthanum |
InChI |
InChI=1S/Ag.HI.La/h;1H;/q+1;;/p-1 |
InChI Key |
WYGALIZEHOVPSE-UHFFFAOYSA-M |
Canonical SMILES |
[Ag]I.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


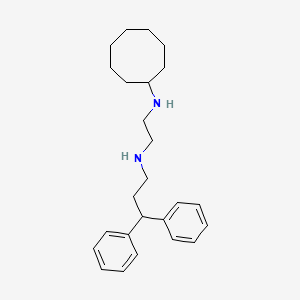
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
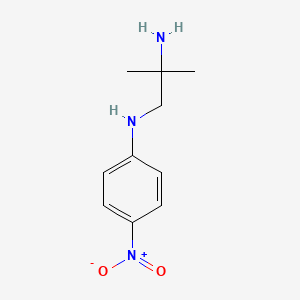
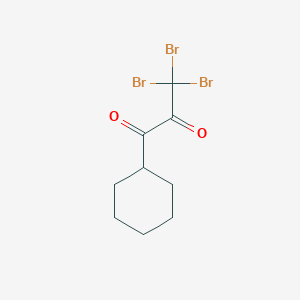
![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
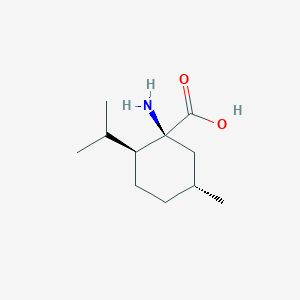
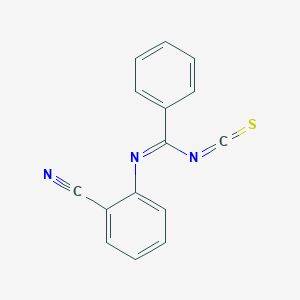
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
